N-(2,3-dichlorophenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine
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Overview
Description
N-(2,3-DICHLOROPHENYL)-N-[4-(4-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE is a synthetic organic compound that features a dichlorophenyl group, a pyridyl group, and a thiazolyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DICHLOROPHENYL)-N-[4-(4-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.
Coupling Reactions: The thiazole ring can then be coupled with a pyridine derivative using a cross-coupling reaction such as the Suzuki or Heck reaction.
Final Coupling: The dichlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DICHLOROPHENYL)-N-[4-(4-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups if present, converting them to amines.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-(2,3-DICHLOROPHENYL)-N-[4-(4-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for N-(2,3-DICHLOROPHENYL)-N-[4-(4-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-DICHLOROPHENYL)-N-[4-(4-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE: can be compared to other compounds with similar structures, such as:
Uniqueness
The uniqueness of N-(2,3-DICHLOROPHENYL)-N-[4-(4-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C14H9Cl2N3S |
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Molecular Weight |
322.2 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H9Cl2N3S/c15-10-2-1-3-11(13(10)16)18-14-19-12(8-20-14)9-4-6-17-7-5-9/h1-8H,(H,18,19) |
InChI Key |
FRJMYQODLIGLTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC2=NC(=CS2)C3=CC=NC=C3 |
Origin of Product |
United States |
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